Stereochemical Configuration: Trans (3R,5R) vs. Undefined Stereoisomer Mixtures
The target compound is explicitly specified as the trans isomer with (3R,5R) absolute configuration . In contrast, the commonly listed analog with the same planar structure (CAS 33563-62-1) is described as '3-chloro-5-methyloxolan-2-one' without any defined stereochemistry, representing a racemic mixture or a different diastereomer . This stereochemical definition is non-negotiable for applications requiring a single enantiomer; starting from the trans compound ensures entry into a homochiral synthetic pathway, avoiding the need for downstream chiral resolution, which can reduce overall yield by at least 50% for a racemate.
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | Single enantiomer, trans (3R,5R) configuration |
| Comparator Or Baseline | CAS 33563-62-1 (stereochemistry unspecified, racemic or cis) |
| Quantified Difference | Qualitative: defined stereochemistry vs. undefined mixture |
| Conditions | IUPAC name assignment and CAS registry specification |
Why This Matters
Procuring the defined stereoisomer eliminates the need for costly chiral separation steps and guarantees consistent stereochemical outcomes in asymmetric synthesis.
